N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide
Overview
Description
N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the larger family of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide typically involves multiple steps. One common method starts with the preparation of the core thienopyrimidine structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the compound 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4[3H]one can be synthesized by slow evaporation using ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide involves its interaction with specific molecular targets. For instance, it may regulate the transcription of genes that control cell-cycle progression through the phosphorylation of histones . This can lead to the inhibition of a subset of genes, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 2-(4-tert-butylbenzyl) propionaldehyde
- 2-(Butylsulfanyl)-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets N-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazinyl]carbonothioyl}benzamide apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c24-16(11-6-2-1-3-7-11)21-18(25)23-22-15-14-12-8-4-5-9-13(12)26-17(14)20-10-19-15/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,22)(H2,21,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHLPZXIKVGDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NNC(=S)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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